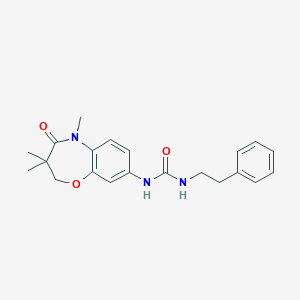
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea (EOPU) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) which is involved in the regulation of immune responses. EOPU is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases.
科学研究应用
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of human cancer cell lines. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential effects on the immune system, as it has been shown to modulate the expression of a variety of immune mediators.
作用机制
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is thought to involve the inhibition of IDO, an enzyme involved in the regulation of immune responses. Specifically, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea binds to the active site of IDO and inhibits its activity, leading to decreased levels of the downstream metabolites of IDO, such as kynurenine and 3-hydroxykynurenine. This inhibition of IDO has been shown to reduce inflammation and modulate the expression of immune mediators.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to modulate the expression of a variety of immune mediators, including cytokines, chemokines, and adhesion molecules. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to inhibit the growth of a variety of human cancer cell lines.
实验室实验的优点和局限性
The use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments has several advantages. First, it is a small molecule inhibitor of IDO, which makes it easy to synthesize and use in experiments. Second, it has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. Finally, it has been shown to modulate the expression of a variety of immune mediators, which makes it a useful tool in studying the immune system.
However, there are some limitations to using 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments. First, it is a small molecule inhibitor, which means that its effects may not be as potent as those of larger molecules. Second, it has not been extensively tested in humans, so its safety and efficacy in humans is not yet known. Finally, the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system are not yet fully understood.
未来方向
There are a variety of potential future directions for the use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in research. First, further studies could be conducted to investigate the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system. Second, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be tested in clinical trials to assess its safety and efficacy in humans. Third, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other small molecules or larger molecules to investigate synergistic effects. Fourth, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other therapies, such as immunotherapies, to investigate potential synergistic effects. Finally, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other drugs to investigate potential synergistic effects.
合成方法
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is synthesized through a three-step process. The first step involves the reaction of ethylbenzene with ethylmagnesium bromide to produce ethoxybenzene. The second step is a Michael addition reaction of ethoxybenzene with 5-methyl-1H-indole-2-carboxylic acid to produce 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea. The third and final step is a condensation reaction of the intermediate with ethylmagnesium bromide to complete the synthesis of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYBDMMHOKLGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
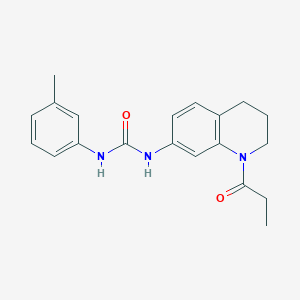
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)

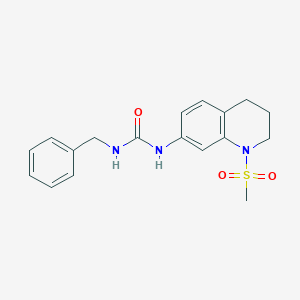

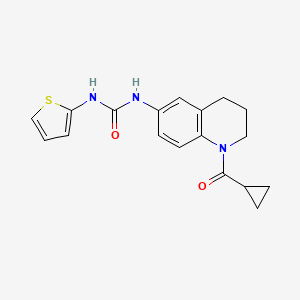
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)
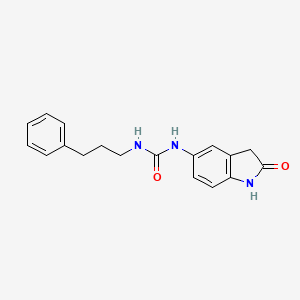
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
